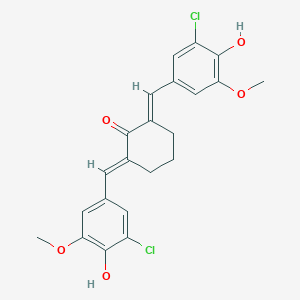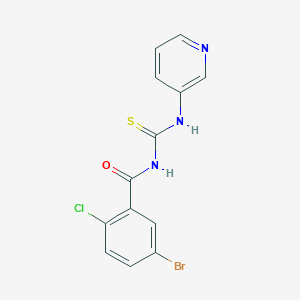
5-bromo-2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a bromine and chlorine atom on the benzoyl ring, along with a pyridinyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride . This intermediate is then reacted with pyridin-3-ylthiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For instance, the use of dibromohydantoin in the bromination step can enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens on the benzoyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substitution on the benzoyl ring but lacks the thiourea and pyridinyl groups.
5-Bromo-2-chlorobenzoyl chloride: An intermediate in the synthesis of N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea, with similar reactivity but different applications.
Uniqueness
N-(5-bromo-2-chlorobenzoyl)-N’-pyridin-3-ylthiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both halogens and the thiourea moiety enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H9BrClN3OS |
|---|---|
Molecular Weight |
370.65g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-3-4-11(15)10(6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20) |
InChI Key |
PFEMKKZTLNRLCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


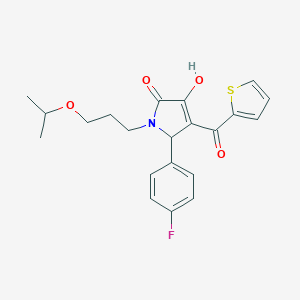

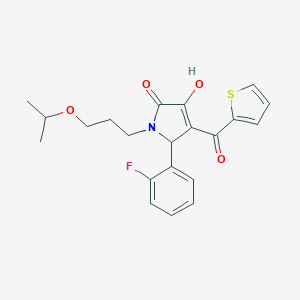
![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506062.png)
![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506063.png)
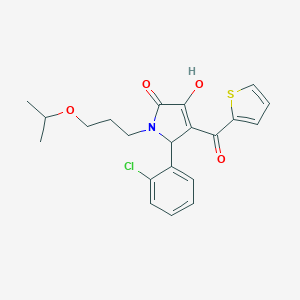
![3-HYDROXY-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-2-YL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B506065.png)
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B506070.png)
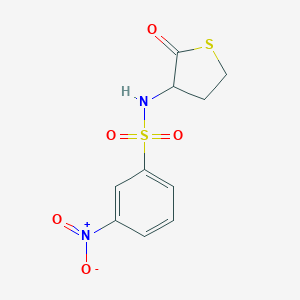
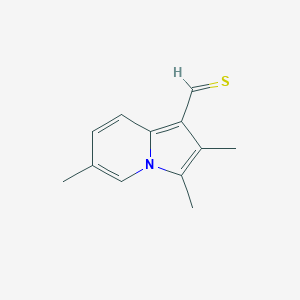
![N-(4-chlorophenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B506076.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone](/img/structure/B506077.png)
![2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B506080.png)
